1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE
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Overview
Description
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a 2,5-diethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2,5-Diethoxybenzenesulfonyl Chloride: This intermediate can be synthesized by reacting 2,5-diethoxybenzene with chlorosulfonic acid under controlled conditions.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the 2,5-diethoxybenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Modified sulfonyl groups.
Substitution: Halogenated or nitrated aromatic rings.
Scientific Research Applications
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(2,5-DIETHOXYBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring and the presence of both diphenylmethyl and 2,5-diethoxybenzenesulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-3-32-24-15-16-25(33-4-2)26(21-24)34(30,31)29-19-17-28(18-20-29)27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-16,21,27H,3-4,17-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAFKMUTDLWKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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